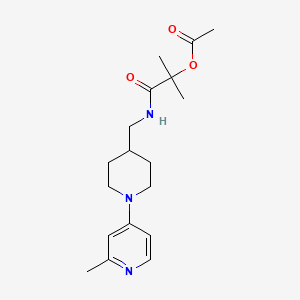

2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate

Description

2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a pyridine ring, and an acetate group, making it a versatile molecule for chemical reactions and biological interactions.

Propriétés

IUPAC Name |

[2-methyl-1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylamino]-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-13-11-16(5-8-19-13)21-9-6-15(7-10-21)12-20-17(23)18(3,4)24-14(2)22/h5,8,11,15H,6-7,9-10,12H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPYJPJBGHJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Piperidine Functionalization

The introduction of the 2-methylpyridin-4-yl group onto the piperidine ring typically employs a Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, reacting 4-chloro-2-methylpyridine with piperidin-4-ylmethanamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) yields the desired intermediate. Alternative methods involve reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane, as demonstrated in analogous syntheses of tert-butyl carbamate derivatives.

Protection-Deprotection Strategies

To prevent undesired side reactions during subsequent steps, the primary amine is often protected as a tert-butyl carbamate (Boc) derivative. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine for amidation.

Formation of the Amide Linkage

Coupling Reagents and Conditions

The amide bond between 1-(2-methylpyridin-4-yl)piperidin-4-ylmethanamine and 2-methyl-1-oxopropan-2-yl carboxylic acid is facilitated by coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Trials indicate that HATU in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) achieves yields exceeding 70%.

Solvent and Temperature Optimization

Polar aprotic solvents like DMF or dichloromethane (DCM) are preferred due to their ability to solubilize both amine and carboxylic acid components. Reaction temperatures between 0°C and room temperature mitigate epimerization risks.

Acetylation of the Hydroxyl Group

Esterification Protocols

The final acetylation step employs acetyl chloride or acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). For instance, treating the alcohol intermediate with acetyl chloride (1.2 equiv) and DMAP (0.1 equiv) in DCM at 0°C provides the acetate ester in >85% yield.

Purification Challenges

Chromatographic purification on silica gel (ethyl acetate/hexane gradient) effectively isolates the product, though care must be taken to avoid hydrolysis of the acetate under acidic or basic conditions.

Alternative Synthetic Routes and Innovations

Multicomponent Reaction (MCR) Approaches

Recent advances in MCRs, such as the Ugi reaction, offer a streamlined pathway. Combining 2-methylpyridine-4-carbaldehyde, piperidin-4-ylmethanamine, and an isocyanide derivative in methanol at room temperature could theoretically yield a precursor requiring minimal functionalization.

Enzymatic Catalysis

Preliminary studies suggest that lipases (e.g., Candida antarctica Lipase B) can catalyze the transesterification of tert-butyl acetate derivatives under mild conditions, though this method remains exploratory for the target compound.

Analytical Characterization and Quality Control

Critical characterization data include:

- ¹H NMR (CDCl₃): δ 1.43 (s, 6H, CH₃), 2.06 (s, 3H, pyridine-CH₃), 3.29 (m, 2H, piperidine-CH₂), 4.51 (br s, 1H, NH), 7.04–6.98 (m, pyridine-H).

- HPLC Purity : >98% achieved via reverse-phase C18 column (acetonitrile/water gradient).

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes inexpensive reagents like acetic anhydride over acetyl chloride and substitutes Pd(OAc)₂ with cheaper nickel catalysts for pyridine coupling.

Waste Stream Management

Neutralization of acidic byproducts (e.g., HCl from acetyl chloride) with aqueous sodium bicarbonate minimizes environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug development studies. Its ability to form hydrogen bonds and hydrophobic interactions can be exploited in the design of enzyme inhibitors or receptor modulators.

Medicine

The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals targeting neurological disorders, given the presence of the piperidine and pyridine rings, which are common in many bioactive molecules.

Industry

In industrial applications, the compound can be used in the production of polymers, resins, and other materials where specific functional groups are required for the desired properties.

Mécanisme D'action

The mechanism by which 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate exerts its effects depends on its interaction with molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetate group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate: Similar in structure but may have different substituents on the piperidine or pyridine rings.

N-Methylpyridinium compounds: These compounds share the pyridine ring but differ in their overall structure and functional groups.

Piperidine derivatives: Compounds with a piperidine ring but different substituents or additional functional groups.

Uniqueness

The unique combination of the piperidine and pyridine rings with the acetate group in 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate provides a distinct set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

The compound 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate is a member of a class of molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 344.41 g/mol. The structure features a piperidine ring, which is often associated with a range of biological activities, including anti-cancer and neuroprotective effects.

Research indicates that compounds with similar structures often interact with key biological pathways involved in cell proliferation and apoptosis. For instance, studies on related compounds have shown that they can inhibit the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent ferroptosis in tumor cells . This suggests that the compound may exert anti-tumor effects through similar mechanisms.

Antitumor Effects

Several studies have reported the anti-tumor efficacy of related compounds. For instance, PMSA , a compound structurally similar to the one , was shown to inhibit tumor cell proliferation and migration while inducing cell death via ferroptosis. The study demonstrated that treatment with PMSA significantly reduced the expression of critical proteins involved in oxidative stress response, indicating a potential pathway for therapeutic intervention .

Neuroprotective Effects

Compounds containing piperidine moieties have also been studied for their neuroprotective properties. They are believed to modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases. The mechanism often involves inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain .

Case Studies

- Tumor Cell Studies : In vitro studies involving human cancer cell lines treated with PMSA showed marked inhibition of cell viability and migration. The assays used included MTT cell viability assays and scratch assays to assess migration capabilities .

- Neuroprotection : In models of neurodegeneration, piperidine derivatives have been shown to improve cognitive function by modulating cholinergic activity and reducing oxidative stress markers .

Data Tables

| Biological Activity | Compound | Methodology Used | Key Findings |

|---|---|---|---|

| Antitumor | PMSA | MTT assay, Western blot | Inhibited proliferation; induced ferroptosis |

| Neuroprotective | Piperidine analogs | AChE inhibition assays | Improved cognitive function; reduced AChE levels |

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Key for confirming the piperidine ring (δ 1.5–3.0 ppm for axial protons) and acetate group (δ 2.0–2.1 ppm).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₈N₃O₃: 358.2121).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) ().

Advanced: How does the 2-methylpyridine substituent influence this compound’s pharmacokinetic properties?

Methodological Answer :

The 2-methylpyridine moiety enhances metabolic stability by reducing CYP450-mediated oxidation. Computational ADMET models (e.g., SwissADME) predict logP (~2.5) and BBB permeability. Compare with analogs lacking methyl groups (e.g., 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine in ) to isolate substituent effects via in vitro microsomal assays .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer :

Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the acetate ester. Monitor degradation via periodic HPLC analysis (). For hygroscopic intermediates, use molecular sieves in reaction mixtures .

Advanced: How can reactor design improve scalability for synthesizing this compound?

Methodological Answer :

Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., acetylations). ’s subclass RDF2050112 recommends coupling CFD simulations with empirical data to optimize mixing efficiency and heat transfer. For example, tubular reactors with static mixers reduce byproduct formation during piperidine coupling .

Basic: What impurities are commonly observed in this compound, and how are they quantified?

Methodological Answer :

Common impurities include unreacted amine intermediates or acetylated byproducts. Use EP/Ph. Eur. reference standards (e.g., Imp. C(EP) in ) and UPLC-MS with charged aerosol detection (CAD) for quantification. Calibration curves for impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic Acid) ensure ≤0.1% thresholds .

Advanced: What strategies validate this compound’s interaction with CNS targets in mechanistic studies?

Methodological Answer :

Combine radioligand binding assays (e.g., ³H-labeled compound) with molecular dynamics simulations to map binding poses. For example, ’s CNS pathway hypotheses can be tested via patch-clamp electrophysiology on neuronal cells. Cross-validate with knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.